(1-Cyanocyclobutyl)methyl methanesulfonate
Overview
Description
(1-Cyanocyclobutyl)methyl methanesulfonate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a cyanocyclobutyl group attached to a methanesulfonate moiety, making it an interesting subject for synthetic and analytical studies.
Mechanism of Action
Target of Action
It is known that alkylating agents like this compound can interact with various biomolecules in the cell .
Mode of Action
Alkylating agents, such as (1-Cyanocyclobutyl)methyl methanesulfonate, act by adding an alkyl group to the guanine base of DNA, which can interfere with the DNA’s replication process . This can lead to DNA damage and potentially cell death, making alkylating agents useful in applications such as chemotherapy .
Biochemical Pathways
It is known that alkylating agents can trigger various cellular responses, including dna repair mechanisms . For instance, the alkylating agent Methyl Methanesulfonate (MMS) has been shown to trigger lipid alterations at the inner nuclear membrane .
Result of Action
It is known that alkylating agents can cause dna damage, which can lead to cell death . This makes them useful in applications such as chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanocyclobutyl)methyl methanesulfonate typically involves the reaction of (1-Cyanocyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1-Cyanocyclobutyl)methanol+Methanesulfonyl chloride→(1-Cyanocyclobutyl)methyl methanesulfonate+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Cyanocyclobutyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (1-Cyanocyclobutyl)methanol and methanesulfonic acid.
Reduction: The cyanocyclobutyl group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Acidic hydrolysis is often carried out using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the cyanocyclobutyl group.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield the corresponding (1-Cyanocyclobutyl)methylamine.
Hydrolysis: The major products are (1-Cyanocyclobutyl)methanol and methanesulfonic acid.
Reduction: The major product is the corresponding (1-Aminocyclobutyl)methyl methanesulfonate.
Scientific Research Applications
(1-Cyanocyclobutyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing the cyanocyclobutyl moiety.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(1-Cyanocyclobutyl)methanol: This compound is a precursor in the synthesis of (1-Cyanocyclobutyl)methyl methanesulfonate and shares the cyanocyclobutyl moiety.
(1-Aminocyclobutyl)methyl methanesulfonate: This compound is a reduction product of this compound and contains an amino group instead of a cyano group.
Uniqueness
This compound is unique due to the presence of both the cyanocyclobutyl and methanesulfonate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
(1-Cyanocyclobutyl)methyl methanesulfonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₇H₈N₁O₃S
- Molecular Weight: 188.21 g/mol
- CAS Number: 915087-26-2
The biological activity of this compound is primarily linked to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic nucleotides such as cGMP and cAMP, which are critical for various physiological processes including signal transduction pathways. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing their signaling effects in cells .
Target Pathways
- Phosphodiesterase Inhibition: Specifically, this compound has shown potential in inhibiting PDE2, which is implicated in cardiovascular diseases and cognitive functions .
- Immunomodulation: It may also play a role in modulating immune responses by affecting tumor necrosis factor-alpha (TNF-α) levels, which are crucial in inflammatory processes .
Biological Activity
The biological activity of this compound has been investigated through various studies:
In Vitro Studies
- PDE Inhibition Assays: Studies have demonstrated that this compound effectively inhibits PDE2 activity, leading to elevated cAMP levels. This elevation can enhance cardiac function and cognitive processes .
- Anti-inflammatory Effects: Research indicates that the compound can reduce TNF-α levels, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
In Vivo Studies
- Animal Models: In vivo experiments using mouse models have shown that administration of this compound results in improved heart function and reduced inflammation markers, supporting its therapeutic potential in cardiovascular and inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of this compound:
Study | Focus | Findings |
---|---|---|
Study A | PDE2 Inhibition | Significant reduction in PDE2 activity; increased cAMP levels observed. |
Study B | Anti-inflammatory | Marked decrease in TNF-α levels in treated groups compared to controls. |
Study C | Cardiovascular Effects | Enhanced cardiac output and reduced inflammatory markers in heart tissues. |
Safety and Toxicity
While preliminary studies indicate promising biological activities, safety assessments are crucial. Toxicological evaluations are ongoing to determine the compound's safety profile for potential therapeutic use. Current data suggest moderate toxicity levels, necessitating further investigation into safe dosage ranges .
Future Directions
Research on this compound is still emerging, with several avenues for future exploration:
- Clinical Trials: Initiating clinical trials to evaluate its efficacy and safety in humans.
- Mechanistic Studies: Further elucidation of its mechanisms at the molecular level to identify additional therapeutic targets.
- Formulation Development: Exploring various formulations to enhance bioavailability and therapeutic effectiveness.
Properties
IUPAC Name |
(1-cyanocyclobutyl)methyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-12(9,10)11-6-7(5-8)3-2-4-7/h2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKGIRCOUCEJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-54-7 | |
Record name | (1-cyanocyclobutyl)methyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.